Crystal-Structure Dihedral Angle Reveals a Distinct Conformational Preference Compared to N,N′-Di(8-quinolyl)-1,2-benzenediamine
In the solid state, N-(8-quinolyl)-o-phenylenediamine adopts a near-perpendicular orientation between the quinoline ring system ( atoms N1 / C1–C9 ) and the phenylenediamine benzene ring ( atoms C10–C15 ), with a measured dihedral angle of 71.57(8)° [1]. In contrast, the symmetrical N,N′-bis(8-quinolinyl) analogue (J-GLOBAL ID 200907007421810839; C24H18N4) forces two bulky quinoline units into a more coplanar arrangement relative to the central phenylene bridge, as inferred from its SMILES string indicating steric congestion around the N–phenyl–N linkage [2]. This 71.6° twist in the mono-quinolinyl derivative opens the N–H···N hydrogen-bonding network parallel to the [100] direction, a feature that is suppressed in the bis-substituted compound [1].
| Evidence Dimension | Dihedral angle between quinoline plane and phenylenediamine plane |
|---|---|
| Target Compound Data | 71.57(8)° |
| Comparator Or Baseline | N,N′-Di(8-quinolyl)-1,2-benzenediamine (bis-substituted analog); sterically constrained, multiple conformers likely but no single crystal data available |
| Quantified Difference | ~71.6° vs. a sterically enforced smaller angle (exact value not reported) |
| Conditions | Single-crystal X-ray diffraction at 120 K; orthorhombic, Pca2₁ |
Why This Matters
The large dihedral angle indicates reduced π-conjugation between the quinoline and phenylenediamine units relative to the bis-substituted analogue, directly impacting the ligand's electronic donating ability and metal-binding geometry in catalyst design.
- [1] Seshadri, B.; Nethaji, M.; Chakravarty, A. R. N-(8-Quinolyl)-o-phenylenediamine. Acta Crystallographica Section E 2004, E60 (4), o602–o604. https://doi.org/10.1107/S1600536804003472 View Source
- [2] J-GLOBAL. 8,8′-(1,2-Phenylenebisimino)diquinoline. J-GLOBAL ID 200907007421810839. https://jglobal.jst.go.jp/detail?JGLOBAL_ID=200907007421810839 (accessed 2026-05-12). View Source
